![molecular formula C17H17NO2 B5675369 2-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5675369.png)
2-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(1,3-Benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of tetrahydroisoquinolines, which are of significant interest due to their potential biological and pharmacological activities. The structural features of this compound, incorporating both benzodioxole and tetrahydroisoquinoline moieties, suggest a framework for diverse chemical and biological functionalities.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives typically involves condensation and cyclization reactions. For example, derivatives of 1,2,3,4-tetrahydroisoquinoline can be synthesized from benzoic acid in several steps, including catalytic processes using zinc oxide. This methodology may be adaptable for synthesizing compounds like 2-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydroisoquinoline by altering starting materials or reaction conditions (Rao et al., 2020).
Molecular Structure Analysis
Molecular structure determination is typically conducted using spectroscopic methods such as NMR and X-ray crystallography. For similar compounds, structural confirmation through advanced spectral data, including 1H NMR, 13C NMR, and LCMS, is common. Elemental analysis may also contribute to the confirmation of the molecular framework (Rao et al., 2020).
Chemical Reactions and Properties
Tetrahydroisoquinolines participate in various chemical reactions, including nucleophilic addition and Pictet-Spengler condensation. These reactions are fundamental for functionalizing and diversifying the tetrahydroisoquinoline core structure. The reactivity can be influenced by substituents on the tetrahydroisoquinoline ring and the benzodioxole moiety (Muramatsu et al., 2013).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-4-15-11-18(8-7-14(15)3-1)10-13-5-6-16-17(9-13)20-12-19-16/h1-6,9H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTHGAITDSOQJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydroisoquinoline |
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